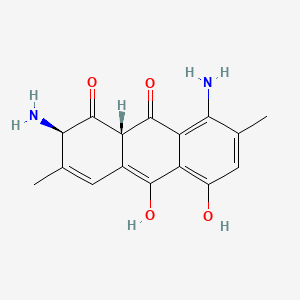
(2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione typically involves multi-step organic reactions. One common approach is to start with a suitable anthracene derivative and introduce the amino and hydroxy groups through a series of substitution and oxidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroanthracene derivatives.
科学研究应用
Chemistry
In chemistry, (2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its reactivity and stability make it suitable for applications in coatings, polymers, and other high-performance materials.
作用机制
The mechanism of action of (2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its ability to form hydrogen bonds and participate in redox reactions can influence cellular signaling and metabolic processes.
相似化合物的比较
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar structural features.
Quinones: Compounds with similar oxidation states and reactivity.
Dihydroanthracenes: Reduced forms of anthracene with similar chemical properties.
Uniqueness
What sets (2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione apart is its combination of functional groups, which provides a unique reactivity profile. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C16H16N2O4 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC 名称 |
(2R,9aS)-2,8-diamino-5,10-dihydroxy-3,7-dimethyl-2,9a-dihydroanthracene-1,9-dione |
InChI |
InChI=1S/C16H16N2O4/c1-5-3-7-9(16(22)13(5)18)15(21)11-10(14(7)20)8(19)4-6(2)12(11)17/h3-4,9,13,19-20H,17-18H2,1-2H3/t9-,13+/m0/s1 |
InChI 键 |
PJPGYTZLNGKWTD-TVQRCGJNSA-N |
手性 SMILES |
CC1=CC2=C(C3=C(C=C(C(=C3C(=O)[C@H]2C(=O)[C@@H]1N)N)C)O)O |
规范 SMILES |
CC1=CC2=C(C3=C(C=C(C(=C3C(=O)C2C(=O)C1N)N)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




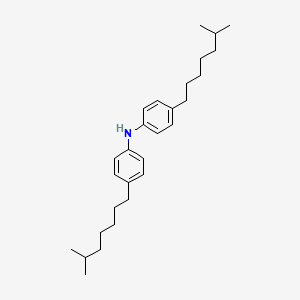
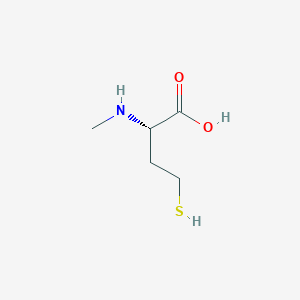
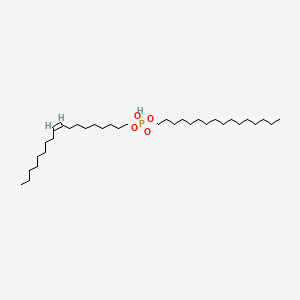

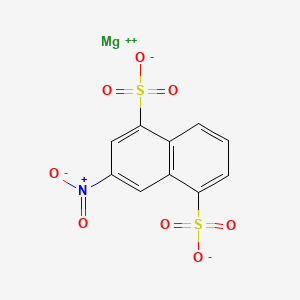
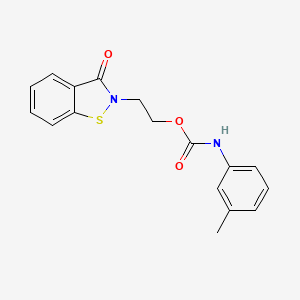
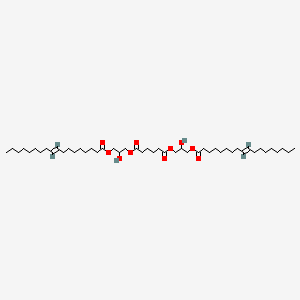

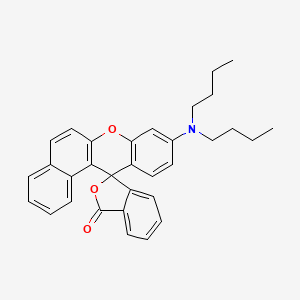
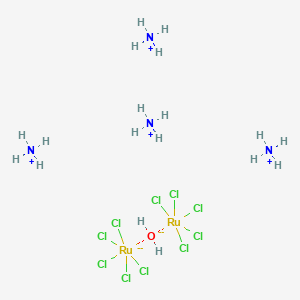
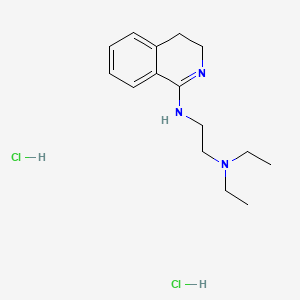
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)
